![molecular formula C16H30O2 B14282333 Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- CAS No. 158110-20-4](/img/structure/B14282333.png)
Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- is an organic compound with a complex structure that includes a cyclopentanone ring substituted with a hydroxyundecyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- typically involves the reaction of cyclopentanone with an appropriate hydroxyundecyl precursor under controlled conditions. One common method is the ketonization of adipic acid in the presence of barium hydroxide at elevated temperatures, which produces cyclopentanone . This cyclopentanone can then be further reacted with a hydroxyundecyl compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale ketonization processes followed by purification steps to isolate the target compound. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
科学的研究の応用
Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, pharmaceuticals, and other fine chemicals.
作用機序
The mechanism by which Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopentanone ring may also interact with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
Similar Compounds
Cyclohexanone: Similar in structure but with a six-membered ring.
2-Pentanone: A smaller ketone with a simpler structure.
Cyclopentenone: Contains a five-membered ring with a double bond.
Uniqueness
Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- is unique due to its specific substitution pattern and the presence of both a hydroxy group and a long alkyl chain.
特性
CAS番号 |
158110-20-4 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC名 |
(2R)-2-[(1S)-1-hydroxyundecyl]cyclopentan-1-one |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-12-15(17)14-11-10-13-16(14)18/h14-15,17H,2-13H2,1H3/t14-,15+/m1/s1 |
InChIキー |
KENQSXZRJRQQTN-CABCVRRESA-N |
異性体SMILES |
CCCCCCCCCC[C@@H]([C@H]1CCCC1=O)O |
正規SMILES |
CCCCCCCCCCC(C1CCCC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


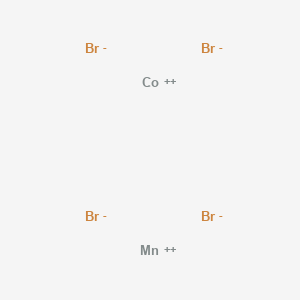
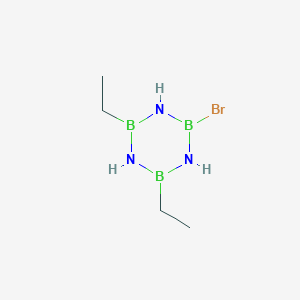
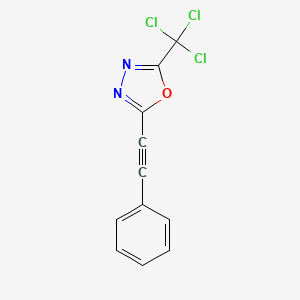
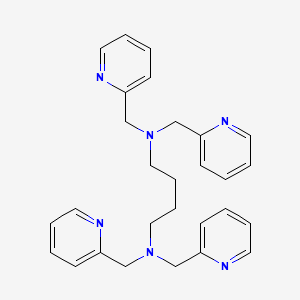
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
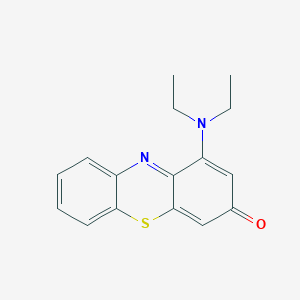
![4H-1-Benzopyran-4-one, 3-[[(4-bromophenyl)imino]methyl]-](/img/structure/B14282273.png)
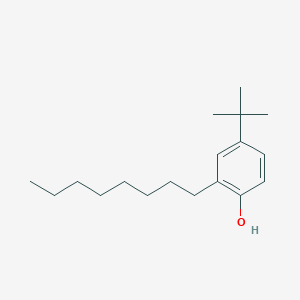
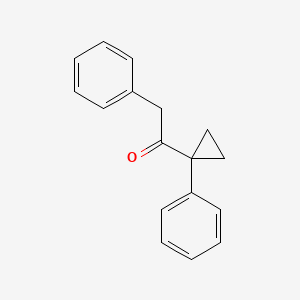
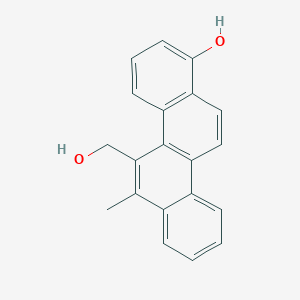
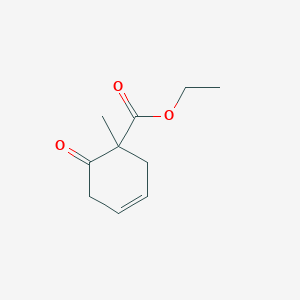
![Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate](/img/structure/B14282309.png)


